Etodesnitazene

説明

Historical Context and Chemical Lineage of Benzimidazole (B57391) Opioids

The story of benzimidazole opioids begins in the late 1950s with the Swiss pharmaceutical company CIBA Aktiengesellschaft. usdoj.govfederalregister.govregulations.gov In an effort to discover safer and more effective analgesics, researchers at CIBA synthesized a series of 2-benzylbenzimidazole compounds. europa.eupoisons.co.nz This research represented a significant departure from the traditional morphine-based structures, demonstrating that potent opioid activity could be achieved with less complex molecules. europa.eu

The foundational compound for this class is 1-(β-diethylaminoethyl)-2-benzylbenzimidazole, also known as desnitazene. wikipedia.org Through structure-activity relationship studies, researchers discovered that modifications to this basic structure could significantly alter analgesic potency. wikipedia.org One of the most potent compounds to emerge from this research was etonitazene, which contains a nitro group at the 5-position of the benzimidazole ring. wikipedia.org Etodesnitazene is the desnitro analogue of etonitazene, meaning it lacks this nitro group. who.int

Despite their potent analgesic properties, these compounds were never commercialized for medical use in humans or animals due to safety concerns and a narrow therapeutic index. www.gov.ukbccdc.cascielo.org.mx For many years, they remained largely within the confines of academic research. oas.org However, beginning in 2019, various benzimidazole opioids, often referred to as "nitazenes," began to appear on the illicit drug market. usdoj.govoas.orgfrontiersin.org

Contemporary Emergence and Research Significance of this compound

The re-emergence of benzimidazole opioids, including this compound, since 2019 has sparked significant concern and research interest within the scientific and forensic communities. frontiersin.orgusdoj.govfrontiersin.org this compound was first formally reported by NPS Discovery in February 2021 following its detection in a toxicology case. drugsandalcohol.ieojp.govojp.govojp.gov Detections in Canada date back to May 2020. canada.ca The appearance of these compounds has been noted in North America and Europe. www.gov.ukoas.orgdrugsandalcohol.ie

The rise of this compound and its analogues is attributed, in part, to their high potency and the modular nature of their synthesis, which allows for the creation of numerous analogues by varying different parts of the molecule. www.gov.uk This has led to the identification of a growing number of related compounds, such as metonitazene, protonitazene, and isotonitazene, in forensic casework. oas.orgnih.gov

The scientific significance of this compound lies in understanding its pharmacological profile and metabolism. frontiersin.org As a compound that was not developed for therapeutic use, there is a substantial knowledge gap regarding its effects and metabolic pathways. frontiersin.org Recent research has focused on characterizing its activity at opioid receptors and identifying its metabolites to aid in its detection in biological samples. who.intfrontiersin.org In vitro studies have shown that this compound is an active opioid agonist. drugsandalcohol.ieojp.govojp.govojp.gov

Role of this compound as an Analytical Reference Standard in Scientific Inquiry

Given its emergence in illicit markets, the availability of this compound as an analytical reference standard is critical for forensic laboratories, toxicologists, and researchers. who.intbccdc.cacaymanchem.com These standards are essential for the accurate identification and quantification of the compound in seized materials and biological specimens. who.intnih.gov

Certified reference materials (CRMs) for this compound are available and have been manufactured and tested to meet international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.com These CRMs are used to develop and validate analytical methods, ensuring the reliability of forensic and clinical testing. nih.govcaymanchem.com

A variety of analytical techniques are employed for the detection and characterization of this compound. These include:

Gas Chromatography-Mass Spectrometry (GC-MS) who.intcfsre.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) who.intcfsre.org

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) ugent.be

Infrared Spectroscopy (IR) who.int

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy who.int

The development of these analytical methods is crucial for monitoring the spread of this compound and understanding its impact. nih.govugent.be The data generated from these analyses contribute to a growing body of knowledge that informs public health and law enforcement agencies. drugsandalcohol.iescielo.org.mx

Chemical and Analytical Data

Below are tables detailing the chemical properties and identifiers for this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[(4-Ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine who.int |

| Other Names | Etazene, Desnitroetonitazene who.intbioscience.co.uk |

| CAS Number | 14030-76-3 caymanchem.com |

| Molecular Formula | C₂₂H₂₉N₃O caymanchem.com |

| Molecular Weight | 351.5 g/mol caymanchem.com |

| InChI Key | BMLPNUNXHUGDOI-UHFFFAOYSA-N caymanchem.com |

Table 2: Analytical Data for this compound

| Analytical Technique | Key Findings |

| GC-MS | Used for the identification of etazene in seized materials. who.int |

| LC-MS/MS | Employed for the quantitative determination of this compound in biological specimens. nih.gov |

| LC-HRMS | Used for screening and identification, enabling the detection of low ng/mL concentrations in biological samples. ugent.be |

| ¹H-NMR | Utilized for the structural characterization of the synthesized compound. who.int |

| Infrared Spectroscopy | Aids in the identification of the compound in seized samples. who.int |

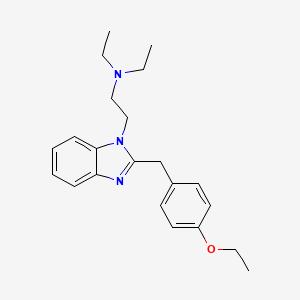

Structure

2D Structure

3D Structure

特性

CAS番号 |

14030-76-3 |

|---|---|

分子式 |

C22H29N3O |

分子量 |

351.5 g/mol |

IUPAC名 |

2-[2-[(4-ethoxyphenyl)methyl]benzimidazol-1-yl]-N,N-diethylethanamine |

InChI |

InChI=1S/C22H29N3O/c1-4-24(5-2)15-16-25-21-10-8-7-9-20(21)23-22(25)17-18-11-13-19(14-12-18)26-6-3/h7-14H,4-6,15-17H2,1-3H3 |

InChIキー |

BMLPNUNXHUGDOI-UHFFFAOYSA-N |

正規SMILES |

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OCC |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Characterization for Research Applications

Expedient and Cost-Efficient Synthetic Approaches to Benzimidazole (B57391) Analogues

The synthesis of the benzimidazole core is a well-established area of organic chemistry, with numerous methods focusing on efficiency and cost-effectiveness. These approaches are directly relevant to the production of Etodesnitazene and its analogues for research purposes.

A prevalent and efficient method is the one-pot condensation of o-phenylenediamines with various aldehydes. researchgate.netorganic-chemistry.orgijrar.orgthaiscience.info This reaction can be catalyzed by a wide range of reagents, highlighting the flexibility and adaptability of the synthesis. Catalysts that have proven effective include:

Metal Salts: Cobalt(II) chloride hexahydrate and cobalt(II) acetylacetone (B45752) have been used to drive the reaction at room temperature, offering a simple and mild approach. researchgate.netthaiscience.info Zinc triflate has also been reported as an efficient catalyst in ethanol (B145695) at reflux temperature. scirp.org

Lewis Acids: Ytterbium(III) triflate (Yb(OTf)3) has been employed under solvent-free conditions, often with microwave irradiation to shorten reaction times. researchgate.net

Green Catalysts: In a move towards more environmentally benign methods, catalysts like boric acid in water and L-proline in an aqueous medium have been successfully utilized. ijrar.orgresearchgate.net These methods often feature simple work-up procedures and high yields. researchgate.net

Other Catalytic Systems: Other reported catalysts include iodine, silica (B1680970) sulfuric acid, and various supported reagents, demonstrating the breadth of conditions that can be applied to this transformation. scirp.org The use of inexpensive catalysts like KI with ambient air as the oxidant under microwave irradiation presents a particularly rapid and economical option. tandfonline.com

These varied methodologies allow for the selection of a synthetic route that can be tailored based on available resources, desired scale, and environmental considerations, making the synthesis of benzimidazole analogues accessible for research applications.

Advanced Chemical Characterization Techniques in Synthetic Opioid Research

The unambiguous identification and characterization of synthetic opioids like this compound are paramount in forensic and research settings. A suite of advanced analytical techniques is employed to provide a comprehensive structural and chemical profile of these compounds. clinicallab.comuniroma1.it

Mass Spectrometry (MS) is a cornerstone technique for the analysis of novel psychoactive substances (NPS). mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust method for the analysis of volatile and thermally stable compounds. nist.govnih.gov For this compound and related compounds, GC-MS provides characteristic fragmentation patterns that aid in identification. cfsre.orgescholarship.org For instance, the mass spectrum of this compound shows key fragments that can be used for its identification. cfsre.org The development of targeted GC-MS methods has enhanced sensitivity and differentiation between structurally similar opioids. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is indispensable for analyzing a wide range of NPS, including those that are not amenable to GC-MS. sciex.comresearchgate.net Techniques like LC-time-of-flight MS (LC-QTOF-MS) provide accurate mass measurements, which are crucial for identifying unknown compounds and their metabolites. ugent.benih.govnih.gov For many nitazene (B13437292) compounds, a characteristic fragment ion at m/z 100.11 has been identified as a potential marker for MS-based screening. ugent.benih.gov

Spectroscopic Techniques provide complementary information for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) is a powerful tool for the definitive structural confirmation of synthesized compounds. ugent.benih.govdrugchecking.community It provides detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous assignment of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid and non-destructive method for identifying functional groups present in a molecule. nih.govbccdc.cafda.gov The resulting spectrum serves as a molecular fingerprint and can be compared against libraries for identification. escholarship.orgdrugchecking.communitybccdc.ca Portable FTIR instruments are increasingly used for field screening of suspected samples. bccdc.ca

The combination of these analytical techniques provides a robust framework for the synthesis and characterization of this compound, ensuring accurate identification and facilitating further research into its properties. clinicallab.comuniroma1.it

Molecular Pharmacology of Etodesnitazene: Receptor Binding and Signal Transduction

Opioid Receptor Binding Affinities and Selectivity Profiles

The initial step in the action of an opioid is its binding to one or more types of opioid receptors. The affinity and selectivity of this binding are fundamental determinants of a compound's pharmacological profile. Etodesnitazene's interactions have been characterized primarily at the mu- (μ), delta- (δ), and kappa- (κ) opioid receptors. nih.gov

Preclinical studies indicate that this compound exhibits a high binding affinity for the mu-opioid receptor (MOR), which is the primary target for most clinically used and illicit opioids. who.intnih.gov Reports from the World Health Organization, citing preclinical data, have noted that this compound (referred to as etazene) demonstrates a slightly higher binding affinity for MOR than both fentanyl and morphine. who.int In radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing human opioid receptors, this compound showed a high affinity for MOR, although its affinity was found to be lower than that of fentanyl in this particular study. nih.gov

This compound displays significantly lower binding affinity for the delta- (DOR) and kappa- (KOR) opioid receptors compared to its affinity for MOR. who.int This suggests a pharmacological profile characterized by a high degree of selectivity for the mu-opioid receptor. Studies have shown that the affinities of this compound for δ- and κ-opioid receptors are lower than those of fentanyl and morphine. who.int Specifically, its affinity for KOR and DOR is substantially lower, with ratios indicating a 46- to 2580-fold lower affinity for KOR and a 180- to 1280-fold lower affinity for DOR relative to MOR. nih.gov This pronounced selectivity for MOR is a key feature of its molecular pharmacology.

| Compound | MOR (Ki, nM) | KOR (Ki, nM) | DOR (Ki, nM) | Source |

|---|---|---|---|---|

| This compound | 2.48 | 115 | 441 | nih.gov |

| Fentanyl | 1.255 | 1480 | 2260 | nih.gov |

| Morphine | 1.44 | 291 | 295 | nih.gov |

Agonist Activity and Functional Potency at Opioid Receptors

Following binding, an opioid ligand can activate the receptor, initiating a cascade of intracellular signaling events. This compound functions as a full agonist at the mu-opioid receptor, meaning it is capable of producing a maximal biological response similar to that of endogenous opioids. nih.gov

The agonist activity of this compound has been confirmed through various in vitro functional assays that measure different aspects of receptor activation.

[35S]GTPγS Binding Assay : This assay measures the activation of G-proteins, the primary signaling partners of opioid receptors. nih.gov In CHO cells expressing human MOR, this compound stimulated [35S]GTPγS binding, confirming its agonist activity. nih.gov Studies have consistently shown that nitazene (B13437292) analogues, including this compound, effectively stimulate [35S]GTPγS binding. nih.gov

β-Arrestin 2 Recruitment Assay : G-protein coupled receptor (GPCR) activation also leads to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and can initiate separate signaling pathways. mdpi.comnih.gov In vitro assays using stable cell lines have been employed to monitor MOR-mediated β-arrestin 2 recruitment. nih.gov Studies on nitazene analogs show they are highly efficacious and potent in β-arrestin2 recruitment assays. nih.govnih.gov

cAMP Inhibition Assay : MOR activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov this compound's ability to inhibit cAMP accumulation has been demonstrated, with the removal of the 5-nitro group (as in this compound compared to etonitazene) consistently causing a significant decrease in potency in this assay. nih.gov Despite this, nitazene analogs are generally highly efficacious and potent in cAMP inhibition assays. nih.govnih.gov

In vitro pharmacological data consistently demonstrate that this compound is a potent opioid agonist. cfsre.orgojp.govcfsre.org Its potency is reported to be approximately six times greater than that of morphine. cfsre.orgojp.govcfsre.org However, it is generally found to be less potent than fentanyl. cfsre.orgojp.govcfsre.org One study reported it to be about four times less potent than fentanyl. cfsre.orgojp.gov The absence of the 5-nitro group, which distinguishes this compound from its parent compound etonitazene, is associated with a significant reduction in potency. nih.govnih.gov For example, the EC50 of etonitazene is 1.71 nM, while the EC50 for this compound is nearly two orders of magnitude higher at 164 nM. nih.gov Despite this, all tested nitazenes, including this compound, have been shown to be full MOR agonists. nih.gov

| Compound | Assay | EC50 (nM) | Emax (%) | Source |

|---|---|---|---|---|

| This compound | [35S]GTPγS | 164 | 121 | nih.gov |

| Fentanyl | [35S]GTPγS | 10.2 | 123 | nih.gov |

| Morphine | [35S]GTPγS | 28.5 | 88.6 | nih.gov |

Computational Approaches to Receptor-Ligand Interactions

In the absence of an experimental crystal structure of a nitazene compound bound to the mu-opioid receptor, computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to predict the binding poses of this compound and its analogs. biorxiv.orgresearchgate.netbiorxiv.orgnih.gov These studies provide molecular insights into receptor-opioid recognition. biorxiv.orgresearchgate.netbiorxiv.org

Computational analyses have generated several possible binding modes for nitazenes within the MOR binding pocket, with the benzimidazole (B57391) group extending into one of three subpockets: SP1, SP2, or SP3. biorxiv.orgresearchgate.netnih.govbiorxiv.org For this compound, metadynamics and conventional MD simulations suggest that the binding mode where the benzimidazole group occupies subpocket 2 (SP2) is the most stable. nih.govbiorxiv.orgresearchgate.netbiorxiv.org This SP2-binding mode is also favored by its parent compound, etonitazene. biorxiv.orgresearchgate.netbiorxiv.org

In this predicted binding pose, the tertiary amine common to opioid scaffolds forms a crucial salt bridge with the residue Asp147, anchoring the molecule in the receptor's central cavity. biorxiv.org The benzimidazole moiety of this compound occupies the more hydrophilic SP2 subpocket. biorxiv.org This contrasts with fentanyl, where the phenethyl group occupies the hydrophobic SP1 subpocket. biorxiv.org The absence of the nitro group in this compound means it cannot form a water-mediated hydrogen bond with the residue Tyr75, an interaction observed with nitro-containing nitazenes; this difference may contribute to the lower binding affinity and potency of this compound compared to its nitro-containing counterparts. biorxiv.org

Molecular Docking and Dynamics Simulations for Binding Pose Elucidation

Due to the lack of an experimental crystal structure of a nitazene compound bound to the μ-opioid receptor (MOR), computational methods such as molecular docking and molecular dynamics (MD) simulations have been employed to elucidate the binding mechanism of this compound. researchgate.netnih.gov These studies provide critical insights into the specific interactions between the ligand and the receptor at an atomic level. researchgate.net

A suite of computational tools, including consensus docking, conventional molecular dynamics (cMD), and metadynamics, has been used to investigate the binding modes of this compound and related nitazenes at the MOR. nih.gov Docking studies generated three potential binding modes, distinguished by which subpocket of the receptor's binding site the benzimidazole group of this compound occupies. biorxiv.orgresearchgate.net These subpockets are designated as subpocket 1 (SP1), subpocket 2 (SP2), and subpocket 3 (SP3). biorxiv.orgresearchgate.net

SP1: Located between transmembrane helices (TM) 2 and 3. biorxiv.org

SP2: Situated between TM1, TM2, and TM7. nih.gov

SP3: Found between TM5 and TM6. biorxiv.org

Subsequent metadynamics and cMD simulations were performed to assess the stability of these docked poses. researchgate.net The results from these simulations consistently suggested that the SP2-binding mode is the most stable and favorable for this compound. biorxiv.orgresearchgate.net In simulations starting from the SP1 and SP3 docked poses, the root-mean-square deviation (RMSD) of the ligand increased rapidly, indicating instability. biorxiv.org In contrast, simulations initiated from the SP2 pose remained stable, with the RMSD staying below 2 Å. biorxiv.org Consequently, the SP1-binding mode was ruled out for nitro-less nitazenes like this compound based on these simulations. biorxiv.orgbiorxiv.org

The analysis of the stable SP2 binding pose reveals key molecular interactions that anchor this compound within the MOR binding cavity. biorxiv.org A crucial interaction, common to many opioids, is the formation of a salt bridge between the charged tertiary amine of this compound and the highly conserved Asp147 residue in TM3 of the receptor. biorxiv.org The absence of the nitro group in this compound, when compared to etonitazene, precludes the formation of a water-mediated hydrogen bond with the Tyr75 residue in SP2. biorxiv.org This specific interaction, present in nitro-containing nitazenes, is thought to contribute to their higher binding affinity and potency, and its absence in this compound may explain its comparatively lower potency. biorxiv.org

Table 2: Summary of Molecular Docking and Simulation Findings for this compound This table is interactive. You can sort and filter the data.

| Computational Method | Finding | Key Residues/Regions | Reference |

|---|---|---|---|

| Molecular Docking | Generated three possible binding modes (SP1, SP2, SP3). | SP1, SP2, SP3 | biorxiv.orgnih.gov |

| Molecular Dynamics (MD) & Metadynamics | The SP2-binding mode is the most stable. | SP2 | biorxiv.orgresearchgate.net |

| Interaction Analysis | A salt bridge anchors the ligand in the central cavity. | Asp147 (TM3) | biorxiv.org |

| Comparative Analysis | Absence of nitro group prevents water-mediated H-bond. | Tyr75 (SP2) | biorxiv.org |

Predictive Models for Opioid Receptor-Ligand Recognition

Predictive models are essential tools in pharmacology and drug discovery for understanding the structure-activity relationships (SAR) between ligands and their receptors. nih.gov For opioids, these models aim to predict the binding affinity and functional activity of novel compounds at the μ-opioid receptor (MOR), aiding in the development of new analgesics. nih.gov The computational studies used to determine the binding pose of this compound are themselves a form of predictive modeling. biorxiv.orgresearchgate.net

By comparing the computationally derived binding poses of various nitazenes with the known experimental structures of other opioids like fentanyl and buprenorphine (BU72) bound to the MOR, a general model for opioid recognition by the receptor has been proposed. biorxiv.orgresearchgate.net This model suggests that the receptor's binding pocket can accommodate ligands in different ways, utilizing distinct subpockets. biorxiv.org The model posits that the hydrophobic SP1 subpocket preferentially binds aromatic moieties, like the phenyl ring of fentanyl, while the more hydrophilic SP2 and SP3 subpockets favor polar groups that can form water-mediated hydrogen bonds with conserved residues like Tyr75 and His297. researchgate.net The ability of the receptor to recognize ligands that engage different subpockets is mediated in part by the conformational flexibility of key residues, such as Gln124, which separates the SP1 and SP2 sites. nih.gov

More advanced predictive modeling involves the use of machine learning and deep learning techniques. These models are trained on large datasets of compounds with known MOR binding activity. nih.gov By calculating molecular descriptors for these compounds, the algorithms can learn the complex relationships between a molecule's structural features and its likelihood of binding to the MOR. While specific machine learning models developed exclusively for this compound are not detailed, models created for fentanyl and its analogs are relevant. For example, one predictive model was validated by correlating the docking scores of various structurally diverse opioids with their experimentally determined binding affinities. nih.gov This model demonstrated that potent fentanyl derivatives had significantly lower (stronger) binding scores, while less potent derivatives had higher scores, highlighting the utility of such models in predicting the binding affinity of unclassified designer substances. nih.gov These computational approaches provide valuable insights into the mechanism of MOR-opioid recognition and are crucial for understanding the pharmacology of novel synthetic opioids like this compound. researchgate.net

Metabolic Pathways and Pharmacokinetic Profiles of Etodesnitazene: in Vitro and Preclinical Investigations

Hepatic Metabolism and Metabolite Identification in Human Hepatocyte Models

The metabolism of etodesnitazene has been investigated using in vitro models with pooled human hepatocytes to predict its metabolic fate in humans. In a study utilizing a 10-donor-pooled human hepatocyte model, twenty-two metabolites of this compound were identified after a 3-hour incubation period. The findings from these in vitro experiments were consistent with results from postmortem samples, underscoring the efficacy of the human hepatocyte model for predicting human metabolism. The primary metabolic transformations observed were Phase I reactions, followed by Phase II conjugation.

The main Phase I metabolic transformations for this compound involve N-deethylation and O-dealkylation. N-deethylation occurs at the N,N-diethylethanamine side chain and was found to be a preponderant reaction in the in vitro metabolism of this compound. O-dealkylation is another major metabolic route. The combination of both N-deethylation and O-dealkylation results in the formation of major metabolites. Other minor Phase I reactions that have been noted include hydroxylation and oxidative deamination. In preclinical investigations involving rats, hydroxylation and N-oxidation were identified as more abundant pathways, which may indicate inter-species differences in metabolism. In rat serum, the parent compound and its O-deethylated metabolite were predominant.

Table 1: Major Phase I Metabolic Transformations of this compound in Human Hepatocytes

| Transformation | Site of Action | Resulting Metabolite Type | Abundance |

| N-Deethylation | N,N-diethylethanamine side chain | N-deethyl this compound | Major |

| O-Dealkylation | Ethoxy group on the benzyl (B1604629) ring | O-dealkyl this compound | Major |

| Combined N-Deethylation and O-Dealkylation | Both side chains | N-deethyl-O-dealkyl this compound | Major |

| Hydroxylation | Varies | Hydroxylated metabolites | Minor |

| Oxidative Deamination | N,N-diethylethanamine side chain | Alcohol or carboxylic acid metabolites | Minor |

Following the primary Phase I transformations, particularly O-dealkylation, the resulting metabolites undergo Phase II conjugation. The principal secondary conjugation pathway identified for this compound metabolites is O-glucuronidation. Metabolites that have undergone O-dealkylation are further processed by conjugation with glucuronic acid. This was confirmed in studies where M1 (O-deethylated etazene) and M3 (N,O-dideethylated etazene) glucuronide Phase II metabolites were found in human urine samples when analyzed without β-glucuronidase treatment.

Table 2: Major Phase II Metabolic Pathway for this compound Metabolites

| Conjugation Reaction | Substrate | Resulting Metabolite Type |

| O-Glucuronidation | O-dealkylated Phase I metabolites | O-glucuronide conjugates |

The identification of specific and abundant metabolites is crucial for developing analytical methods to detect exposure to this compound in forensic and clinical research settings. Based on in vitro studies and analysis of postmortem cases, specific biomarkers have been proposed. For urine analysis, the parent compound along with its O-dealkyl and N-deethyl-O-dealkyl metabolites are suggested as suitable biomarkers, particularly after glucuronide hydrolysis. In blood, the corresponding N-deethyl metabolite is recommended as an additional biomarker. In postmortem cases positive for this compound, O-desethyl this compound was the predominant metabolite in hydrolyzed urine, while the N-desethyl-O-desethyl derivative was the most prevalent in blood.

Table 3: Recommended this compound Biomarkers

| Biological Matrix | Recommended Biomarker(s) | Condition for Analysis |

| Urine | Parent this compound, O-dealkyl metabolite, N-deethyl-O-dealkyl metabolite | After glucuronide hydrolysis |

| Blood | N-deethyl metabolite, N-desethyl-O-desethyl metabolite | N/A |

Enzyme Inhibition Profiles of this compound on Cytochrome P450 Isoforms

In silico metabolite profiling has been used to investigate the interactions of this compound with cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of many xenobiotics. These predictive studies indicate that this compound acts as an inhibitor of several key CYP450 isoforms. The specific enzymes identified as being inhibited by this compound are CYP1A2, CYP2C19, CYP2D6, and CYP3A4. The inhibition of these enzymes suggests a potential for drug-drug interactions if this compound is co-administered with other substances that are substrates for these particular enzymes.

Table 4: Cytochrome P450 Isoforms Inhibited by this compound (Based on In Silico Profiling)

| CYP450 Isoform |

| CYP1A2 |

| CYP2C19 |

| CYP2D6 |

| CYP3A4 |

In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion Characteristics

Computational, or in silico, models have been employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. These predictions provide preliminary insights into the pharmacokinetic profile of the compound.

Absorption: In silico analysis predicts that this compound has high gastrointestinal absorption. It was assigned a bioavailability score of 0.55, similar to morphine, which indicates it is likely orally active.

Distribution: The compound is predicted to be three times more lipophilic than morphine. This property, combined with its predicted ability to permeate the blood-brain barrier, suggests significant distribution into the central nervous system. Unlike morphine, this compound is not predicted to be a substrate for P-glycoprotein, a key efflux transporter at the blood-brain barrier.

Metabolism: In silico tools such as GLORYx have been used to support in vitro findings by predicting putative Phase I and Phase II metabolites. For this compound, these predictions included first-generation metabolites formed by N-deethylation, hydroxylation, N-oxidation, O-dealkylation, and oxidative deamination, and second-generation metabolites formed through O-glucuronidation and O-sulfation.

Excretion: Specific excretion parameters from in silico models are not detailed in the available literature, but the identification of glucuronidated metabolites in urine suggests renal excretion is a pathway for its conjugated metabolites.

Table 5: Summary of In Silico ADME Predictions for this compound

| ADME Parameter | In Silico Prediction | Source |

| Absorption | High gastrointestinal absorption | |

| Bioavailability score: 0.55 | ||

| Distribution | High lipophilicity (3x morphine) | |

| Can permeate the blood-brain barrier | ||

| Not a P-glycoprotein substrate | ||

| Metabolism | N-deethylation, O-dealkylation, hydroxylation, N-oxidation, oxidative deamination | |

| O-glucuronidation, O-sulfation | ||

| Excretion | Renal excretion of conjugated metabolites is implied |

Advanced Analytical Methodologies for Etodesnitazene Research

Spectroscopic and Chromatographic Techniques for Structural Elucidation

A combination of spectroscopic and chromatographic methods is essential for the unambiguous identification and structural confirmation of etodesnitazene. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of molecules. For this compound and its analogs, both one-dimensional (¹H NMR) and two-dimensional NMR experiments are employed to confirm the connectivity of atoms within the molecule. diva-portal.orgcanada.ca In cases where a reference standard is unavailable or its purity is , NMR is crucial for verifying the structure. canada.ca For instance, ¹H NMR and ¹³C NMR have been used to confirm the structure of related nitazene (B13437292) compounds, providing detailed information on the chemical shifts and coupling constants of each proton and carbon atom. diva-portal.org This level of detail is critical for distinguishing between closely related isomers. diva-portal.org

Mass spectrometry, particularly when coupled with chromatographic separation, is a cornerstone of this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been widely used for the identification of this compound in seized materials. who.int GC-MS provides characteristic fragmentation patterns that can be compared to reference spectra for identification. cfsre.org While effective for separating many compounds, distinguishing between certain isomers based on their mass spectra alone can be challenging. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting this compound in biological samples like blood and urine. who.intresearchgate.net This method allows for the selection of specific precursor and product ions, which enhances the reliability of identification and quantification. ugent.be

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS): LC-HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the molecule and its fragments. who.intoup.com This is particularly useful for identifying unknown metabolites of this compound. oup.com Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are used for comprehensive analysis in forensic casework, comparing analytical data against reference materials. cfsre.orgcfsre.org

The table below summarizes the key mass spectrometry techniques used in this compound research.

| Technique | Application | Key Features |

| GC-MS | Identification in seized materials | Provides characteristic fragmentation patterns. who.intcfsre.org |

| LC-MS/MS | Detection in biological matrices | High sensitivity and specificity. who.intresearchgate.net |

| LC-HRMS/MS | Identification of unknown metabolites | Provides accurate mass measurements. who.intoup.com |

| LC-QTOF-MS | Comprehensive forensic analysis | Combines high-resolution mass spectrometry with quadrupole technology. cfsre.orgcfsre.org |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. who.int Techniques such as Fourier Transform Infrared (FTIR) spectroscopy have been used to identify this compound in seized drug samples. bccdc.ca

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a crystalline compound. taylorandfrancis.com It has been used in the analysis of seized samples containing this compound to confirm its molecular structure. who.int

High-Throughput Quantification Approaches for Research Samples

For the analysis of a large number of research samples, high-throughput methods are essential for efficiency.

Microextraction techniques are increasingly used as they are greener, require smaller sample volumes, and can be automated. oup.com

Liquid-Phase Microextraction (LPME): This technique, particularly in a 96-well format, has been developed for the quantification of this compound and other nitazene analogs in whole blood. researchgate.netuio.no LPME involves extracting the analytes from an aqueous sample into a small volume of an organic solvent. uio.no This method has shown high extraction yields (greater than 81%) for this compound. researchgate.net

Electromembrane Extraction (EME): EME is another microextraction technique that uses an electrical field to facilitate the extraction of charged analytes across a supported liquid membrane. oup.comuio.no Both LPME and EME can be performed in a 96-well plate format, allowing for simultaneous processing of multiple samples. uio.no

UHPLC-MS-MS is a highly sensitive and rapid analytical method used for the quantification of this compound in various samples. oup.comuio.no The use of UHPLC allows for faster separations and better resolution compared to conventional HPLC. frontiersin.org When coupled with a tandem mass spectrometer, it provides excellent selectivity and sensitivity for quantifying low concentrations of the analyte. oup.com A validated UHPLC-MS-MS method for nine nitazene analogs, including this compound, in whole blood reported a limit of detection down to 0.01 nM. oup.com

The following table outlines the parameters for a validated UHPLC-MS-MS method for nitazene analogs.

| Parameter | Details |

| Instrumentation | Acquity UPLC system coupled to a Xevo-TQS triple quadrupole mass spectrometer. oup.com |

| Column | Kinetex Biphenyl column. uio.no |

| Mobile Phase | Gradient elution with a mixture of ammonium (B1175870) formate (B1220265) buffer and acetonitrile (B52724) containing formic acid. frontiersin.org |

| Detection | Multiple Reaction Monitoring (MRM) in positive electrospray ionization mode. oup.com |

| Calibration Range | 0.5 to 50 nM (with some exceptions). oup.com |

| Limit of Detection | As low as 0.01 nM. oup.com |

Development and Validation of Reference Materials for Analytical Standardization

The accurate identification and quantification of this compound in forensic and research settings are fundamentally reliant on the availability of high-purity, well-characterized reference materials. These materials are essential for method validation, calibration of analytical instruments, and ensuring the traceability and comparability of results across different laboratories. The development and validation of such standards, including Certified Reference Materials (CRMs), follow rigorous scientific and metrological principles.

The synthesis of this compound for the purpose of creating reference materials is a critical first step. One detailed account in the scientific literature describes the synthesis of etazene dihydrochloride (B599025) (N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}-ethan-1-amine dihydrochloride). who.intmostwiedzy.pluni.wroc.pl The structure and identity of the synthesized compound were unequivocally confirmed through a battery of analytical techniques. who.intmostwiedzy.pl Single-crystal X-ray diffraction provided definitive information on the molecular geometry and crystalline structure. mostwiedzy.plresearchgate.net Spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), were employed to further elucidate and confirm the chemical structure. who.int

Commercially available reference materials for this compound are typically offered as analytical standards or as CRMs. caymanchem.comcaymanchem.com CRMs are particularly important as they are manufactured and tested under stringent quality management systems, such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comindustry.gov.au These standards ensure that the CRM is of high purity and that its certified property values, such as mass fraction, are accompanied by a documented uncertainty and a statement of metrological traceability. caymanchem.comresearchgate.net

The validation of this compound reference materials involves a comprehensive assessment of their chemical purity and stability. Purity is often determined using a mass balance approach, which involves the separate quantification of organic and inorganic impurities, water content (e.g., by Karl Fischer titration), and residual solvents. nih.govmdpi.com An alternative and increasingly utilized primary method for purity assessment is quantitative NMR (qNMR). nih.govmdpi.comjeol.comox.ac.ukusp.org qNMR allows for the direct determination of the mass fraction of the analyte by comparing the integral of one of its signals with that of a certified internal standard of known purity. jeol.comox.ac.uk This technique is valued for its accuracy and the fact that it does not require a reference standard of the analyte itself. usp.org

For quantitative analysis, especially in complex biological matrices, isotopically labeled internal standards are indispensable. For this compound, a deuterated analog, this compound-d5, is available as an analytical reference standard. bibliotekanauki.pl This internal standard is intended for use in quantification methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation and instrument response. bibliotekanauki.pl The stability of these reference materials is also a critical validation parameter. Suppliers typically provide information on the long-term stability under specified storage conditions, which is often determined through real-time and accelerated stability studies. caymanchem.combibliotekanauki.pl For instance, this compound citrate (B86180) is reported to be stable for at least five years when stored at -20°C, while the deuterated standard is stable for at least four years under the same conditions. caymanchem.combibliotekanauki.pl

The availability of these well-characterized and validated reference materials is a cornerstone of analytical standardization for this compound. It enables forensic laboratories, public health organizations, and researchers to develop and validate their own analytical methods, ensuring that the data generated are reliable, accurate, and comparable. nih.govnist.gov This is particularly crucial in the context of public health surveillance and the monitoring of the illicit drug market, where the timely and accurate identification of new synthetic opioids is of paramount importance. researchgate.netcfsre.orgnih.gov While specific inter-laboratory proficiency tests solely focused on this compound are not widely documented, programs like the UNODC's International Collaborative Exercises (ICE) provide a framework for laboratories to assess their performance in identifying and quantifying controlled substances, which can include new synthetic opioids. unodc.org

Data Tables

Table 1: Properties of this compound Certified Reference Materials

| Parameter | This compound Citrate | This compound-d5 Citrate (Internal Standard) | This compound (CRM) |

| Formal Name | 2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine, 2-hydroxy-1,2,3-propanetricarboxylate | 2-(2-(4-(ethoxy-d5)benzyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylethan-1-amine, 2-hydroxypropane-1,2,3-tricarboxylic acid | 2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1H-benzimidazole-1-ethanamine |

| Molecular Formula | C₂₂H₂₉N₃O • C₆H₈O₇ | C₂₂H₂₄D₅N₃O • C₆H₈O₇ | C₂₂H₂₉N₃O |

| Formula Weight | 543.6 g/mol | 548.6 g/mol | 351.5 g/mol |

| Purity | ≥98% | ≥99% deuterated forms (d1-d5) | Not specified, certified value on CoA |

| Formulation | Crystalline solid | Crystalline solid | 1 mg/ml solution in methanol |

| Storage | -20°C | -20°C | -20°C |

| Stability | ≥ 5 years | ≥ 4 years | ≥ 4 years |

| Intended Use | Analytical Reference Standard | Internal Standard for Quantification by GC- or LC-MS | Certified Reference Material |

| Regulatory Status (US) | Schedule I | Schedule I | Schedule I (DEA exempt preparation) |

| Data sourced from commercially available reference material documentation. caymanchem.comcaymanchem.combibliotekanauki.pl |

Table 2: Spectroscopic and Crystallographic Data for this compound Dihydrochloride

| Analytical Technique | Key Findings |

| Single-Crystal X-ray Diffraction | Confirmed the molecular structure as the dihydrochloride salt, revealing specific bond lengths, angles, and crystal packing information. mostwiedzy.plresearchgate.net |

| ¹H NMR | Provided characteristic chemical shifts and coupling constants for all protons, confirming the arrangement of atoms within the molecule. who.intmostwiedzy.pl |

| ¹³C NMR | Showed distinct signals for each carbon atom, further corroborating the molecular structure. who.intmostwiedzy.pl |

| Mass Spectrometry (GC-MS/LC-MS) | Exhibited the expected molecular ion peak and fragmentation pattern characteristic of the this compound structure. who.intmostwiedzy.pl |

| Infrared (IR) Spectroscopy | Displayed absorption bands corresponding to the functional groups present in the molecule, such as C-H, C=N, and C-O stretches. who.intmostwiedzy.pl |

| Data based on the characterization of synthesized etazene dihydrochloride. who.intmostwiedzy.pl |

Structure Activity Relationships Sar Within the Etodesnitazene and Nitazene Class

Impact of Benzimidazole (B57391) Core Modifications on Opioid Receptor Activity

The benzimidazole core is a primary determinant of the opioid activity within the nitazene (B13437292) class. Alterations to this central structure, particularly concerning the nitro group and substitutions on the benzyl (B1604629) ring, lead to significant changes in receptor affinity and efficacy.

A defining characteristic of the most potent nitazene analogues is the presence of a 5-nitro group on the benzimidazole ring. This electron-withdrawing group is considered a key feature for high-potency MOR binding. researchgate.net Its removal consistently results in a pronounced decrease in potency. researchgate.netdrugsandalcohol.ienih.govnmslabs.com

Etodesnitazene (also known as etazene) is the direct desnitro analogue of etonitazene, meaning it lacks this 5-nitro group. who.int While still an active opioid agonist, its potency is reduced compared to its nitro-containing counterpart. usdoj.govcfsre.org Computational studies suggest the nitro group contributes to binding stability through the formation of water-mediated hydrogen bonds and a π-hole interaction with specific amino acid residues (like Tyr751.39) in the μ-opioid receptor. nih.gov These interactions are not possible for desnitro analogues such as this compound, which may account for their comparatively lower binding affinity and potency. nih.gov

| Compound | 5-Position Group | Relative Potency Observation |

|---|---|---|

| Etonitazene | Nitro (NO₂) | High potency, significantly greater than fentanyl. researchgate.net |

| This compound | Hydrogen (H) | Potency is less than etonitazene; studies note a pronounced decrease in potency upon removal of the 5-nitro group. researchgate.netdrugsandalcohol.ienih.gov |

Substitutions on the 2-benzyl portion of the molecule also play a critical role in modulating analgesic potency. The nature and position of substituents on the phenyl ring of the benzyl group can significantly alter the compound's interaction with the opioid receptor. wikipedia.org Structure-activity relationship studies have demonstrated a specific order of potency related to substitutions at the 4-position (para-position) of this benzyl ring. wikipedia.org

The general trend for 4-position substitutions on the benzyl ring in terms of their effect on analgesic potency is as follows: ethoxy > isopropyloxy > n-propyloxy > methoxy (B1213986) > methylthio > H/Cl/F > hydroxy. wikipedia.org

This highlights the sensitivity of the opioid receptor to the steric and electronic properties of the substituent at this position, with alkoxy groups generally conferring high potency.

Side Chain Modifications and Their Pharmacological Correlates

Modifications to the side chains extending from the core benzimidazole structure provide another avenue for tuning the pharmacological properties of nitazene analogues. These include changes to the alkoxy group on the benzyl ring and alterations to the N,N-diethylaminoethyl group at the 1-position of the benzimidazole ring.

The length and structure of the alkoxy chain (at the 4-position of the benzyl ring) have a marked influence on the potency of nitazene analogues. nih.govnih.govugent.be Both in vitro and in vivo studies have shown a clear correlation between the alkoxy chain and μ-opioid receptor activation and analgesic effects. ugent.be

An examination of a series of nitazenes with varying alkoxy chains revealed that analogues with ethoxy (etonitazene), isopropoxy (isotonitazene), and propoxy (protonitazene) chains demonstrated higher potencies than fentanyl. nih.govnih.gov In contrast, the methoxy (metonitazene) and butoxy (butonitazene) analogues were found to be less potent than fentanyl. nih.govnih.govugent.be Etonitazene, featuring an ethoxy chain, was consistently identified as the most potent analogue in this series across multiple functional assays and in vivo endpoints. nih.govnih.govugent.be

| Compound | Alkoxy Chain | Potency Relative to Fentanyl |

|---|---|---|

| Metonitazene | Methoxy | Less Potent nih.gov |

| Etonitazene | Ethoxy | More Potent nih.gov |

| Protonitazene | n-Propoxy | More Potent nih.gov |

| Isotonitazene | Isopropoxy | More Potent nih.gov |

| Butonitazene | n-Butoxy | Less Potent nih.gov |

Alterations to the N,N-diethylaminoethyl side chain at the 1-position of the benzimidazole ring significantly affect MOR activity. drugsandalcohol.ie These modifications include the removal of one ethyl group (N-desethyl) or the incorporation of the two ethyl groups into a cyclic structure, such as a pyrrolidine (B122466) or piperidine (B6355638) ring.

Ring-Substituted Analogues : Incorporating the N,N-diethyl moiety into a pyrrolidine ring (N-pyrrolidino analogues) generally yields highly active compounds. drugsandalcohol.ieresearchgate.net Studies have found that N-pyrrolidino substitutions are often more favorable for MOR activation than N-piperidine substitutions. drugsandalcohol.ienih.govnmslabs.com For example, N-pyrrolidino etonitazene is among the most potent 2-benzyl benzimidazole opioids, being roughly 20 times more potent than fentanyl. www.gov.uk

N-Desethyl Analogues : The removal of one ethyl group from the side chain results in N-desethyl analogues. These compounds, which can be metabolites of their parent nitazenes but also appear as primary drugs, retain significant MOR activity. drugsandalcohol.iecfsre.orgnih.gov Generally, N-desethylation leads to a slight reduction in potency compared to the parent compound. drugsandalcohol.ienih.gov However, a notable exception is N-desethyl isotonitazene, which has been found to be consistently more potent than its parent, isotonitazene, and about 20 times more potent than fentanyl. drugsandalcohol.ienih.govcfsre.orgdntb.gov.ua

| Modification Type | Example Compound | General Impact on MOR Activity/Potency |

|---|---|---|

| N-Pyrrolidino Substitution | N-Pyrrolidino Etonitazene | Generally more favorable for MOR activation than piperidine; yields highly potent compounds. drugsandalcohol.ienmslabs.com |

| N-Piperidinyl Substitution | Etonitazepipne | Active, but generally less favorable for MOR activation than pyrrolidino substitution. drugsandalcohol.ienmslabs.com |

| N-Desethyl Modification | Generic N-Desethyl Analogues | Slightly lowered potency compared to parent nitazene. nih.gov |

| N-Desethyl Isotonitazene | Exception: Consistently more potent than parent isotonitazene. nih.govdntb.gov.ua |

Computational Chemistry in Nitazene SAR Elucidation

The precise mechanisms underlying the structure-activity relationships of nitazenes have been further investigated using computational chemistry. researchgate.net In the absence of an experimental crystal structure of a nitazene bound to the μ-opioid receptor, computational approaches such as consensus docking, metadynamics, and conventional molecular dynamics (cMD) simulations have been employed to predict the binding poses of these ligands. biorxiv.orgbiorxiv.org

These studies have identified several possible binding modes within different subpockets of the μ-opioid receptor. biorxiv.org Simulations suggest that for etonitazene and its analogues, a binding mode where the benzimidazole group extends into a region designated as subpocket 2 (SP2) is the most stable. biorxiv.org For desnitro analogues like this compound, simulations also suggest that the SP2-binding mode is more stable than others. biorxiv.org

Computational analyses provide molecular insights that help explain observed SAR data. For instance, modeling has reinforced the importance of the 5-nitro group by showing its potential to form favorable interactions within the receptor's binding pocket that are unavailable to desnitro compounds. nih.gov By simulating how subtle structural modifications alter the binding pose and interactions with key receptor residues, these in silico methods provide a foundation for understanding the dramatic differences in potency and efficacy across the nitazene class. digitellinc.comresearchgate.net

Future Directions and Research Gaps in Etodesnitazene Studies

Comprehensive In Vitro Characterization of Novel Etodesnitazene Analogues

A critical area for future investigation is the thorough in vitro pharmacological profiling of the expanding family of this compound analogues. Although this compound itself has been studied, new structural modifications are continually emerging. nih.govresearchgate.net Systematic comparisons of how different structural changes to the 2-benzylbenzimidazole core affect μ-opioid receptor (MOR) activity are still limited. nih.gov

Initial in vitro data has shown that this compound is an active opioid agonist. ojp.govcfsre.org Studies using β-arrestin 2 recruitment assays and intracellular cyclic adenosine (B11128) monophosphate (cAMP) assays have been employed to determine the functional activity of nitazenes at the MOR. nih.gov For instance, research has indicated that the removal of the 5-nitro group from the benzimidazole (B57391) ring, a defining feature of this compound compared to compounds like etonitazene, consistently leads to a significant decrease in potency. nih.govresearchgate.net However, despite this reduction, this compound is still reported to be approximately six times more potent than morphine. ojp.govcfsre.orgojp.gov

Future research should systematically assess newly identified analogues, focusing on:

Receptor Binding Affinity: Determining the binding affinity (Ki) of novel analogues for the μ-opioid receptor through radioligand binding assays. nih.gov

Functional Potency and Efficacy: Quantifying the potency (EC50) and efficacy (Emax) at the MOR using various cell-based functional assays. nih.govnih.gov This will help in understanding the potential for severe opioid-induced effects like respiratory depression.

Structure-Activity Relationships (SAR): Elucidating the SAR for emerging analogues, particularly those with modifications at the N-diethylamino side chain or the benzyl (B1604629) moiety. nih.gov This knowledge is crucial for predicting the activity of newly encountered compounds.

Systematic in vitro functional characterization will provide a framework for the risk assessment of current and future nitazenes that appear on the illicit market. nih.gov

Advanced Metabolite Profiling and Biomarker Discovery

Identifying the metabolic fate of this compound is fundamental for its detection in forensic and clinical settings. Given that parent compound concentrations in biological samples can be very low, identifying specific and stable metabolites is crucial for confirming exposure. researchgate.net

Studies utilizing human hepatocytes have begun to map the metabolism of this compound. researchgate.netnih.gov Twenty-two metabolites were identified for this compound in one such study, with the primary transformations being N-deethylation and O-dealkylation, followed by O-glucuronidation. researchgate.netnih.gov Analysis of postmortem samples has confirmed these in vitro findings. researchgate.netresearchgate.net

Key metabolic pathways identified for this compound include:

O-deethylation: Resulting in O-deethylated this compound, which has been identified as a predominant metabolite in urine. nih.govresearchgate.net

N-deethylation: Leading to the formation of N-deethylated this compound. nih.gov

Combined Deethylation: Producing N,O-dideethylated metabolites. nih.gov

Hydroxylation: Less abundant hydroxylated products have also been detected. nih.govresearchgate.net

Glucuronidation: Phase II metabolism involves the formation of glucuronide conjugates of the primary metabolites. nih.gov

Future research must expand on this initial work. There is a need for advanced profiling to identify unique and stable biomarkers of this compound consumption. researchgate.net This includes investigating potential differences in metabolic profiles between individuals and confirming the pharmacological activity of major metabolites, as some, like N-desethyl-isotonitazene, have shown greater potency than the parent compound. nih.gov The development of analytical methods targeting these key metabolites, such as O-dealkyl- and N-deethyl-O-dealkyl metabolites in hydrolyzed urine, is essential for forensic toxicology laboratories. researchgate.net

| Metabolite Type | Metabolic Pathway | Significance | Reference |

|---|---|---|---|

| O-deethylated this compound | O-dealkylation | Most abundant metabolite found in human urine samples. | nih.gov |

| N-deethylated this compound | N-deethylation | A key Phase I metabolite. Suggested as a biomarker in blood. | researchgate.netnih.gov |

| N,O-dideethylated this compound | N- and O-deethylation | A product of further metabolism. | nih.gov |

| Hydroxylated metabolites | Hydroxylation | Less abundant but part of the metabolic profile. | nih.govresearchgate.net |

| Glucuronide conjugates | O-glucuronidation (Phase II) | Represents the final stage of detoxification and excretion. | researchgate.netnih.gov |

Refined Computational Modeling for Opioid Receptor-Ligand Interactions

Understanding the interaction between this compound and the μ-opioid receptor (μOR) at a molecular level is crucial for explaining its high potency and for guiding the development of potential antagonists. A significant research gap exists because there is currently no experimental crystal structure of a nitazene (B13437292) compound bound to the μOR. biorxiv.orgresearchgate.netbiorxiv.org This lack of structural data hinders a deep understanding of their structure-activity relationships. biorxiv.orgbiorxiv.org

To bridge this gap, computational approaches such as consensus docking, metadynamics, and conventional molecular dynamics (cMD) simulations have been employed. researchgate.netnih.gov These studies have investigated the binding modes of this compound and other nitazenes. nih.gov Docking studies have generated several possible binding modes, with the benzimidazole group extending into different subpockets (SP1, SP2, or SP3) of the receptor. biorxiv.orgnih.gov For this compound and other nitro-less nitazenes, simulations suggest that the binding mode where the benzimidazole group extends into subpocket 2 (SP2) is the most stable. biorxiv.orgresearchgate.netbiorxiv.org

These computational analyses provide valuable insights into the mechanism of receptor-opioid recognition and pave the way for further investigations into the structure-activity relationships of nitazenes. biorxiv.orgresearchgate.netbiorxiv.org Future research should focus on:

Refining Simulation Models: Improving the accuracy of computational models by incorporating more complex factors, such as the role of water molecules and membrane lipids in receptor-ligand interactions.

Predictive Modeling: Developing models that can accurately predict the binding affinity and functional activity of newly designed or identified this compound analogues.

Investigating Receptor Activation: Using molecular dynamics simulations to model the conformational changes in the μOR upon binding of this compound, providing insights into the mechanisms of G-protein and β-arrestin pathway activation.

These refined computational studies will be instrumental in rationalizing the pharmacology of this compound and its analogues and could aid in the design of targeted therapies for overdose.

Development of Standardized Reference Datasets for Forensic and Academic Research

The rapid emergence of this compound and its analogues necessitates the development and dissemination of standardized reference materials and data for the forensic and research communities. This compound has been identified in forensic death investigations in North America and Europe, often at low-to-sub ng/mL blood concentrations, which underscores its high potency and the analytical challenges it presents. nih.govcfsre.orgojp.govresearchgate.net

Currently, this compound is used as a reference material for scientific and forensic applications. who.int However, as new analogues appear, there is a continuous need for well-characterized reference standards. The lack of available reference materials for novel analogues can significantly delay their identification in forensic casework.

Future efforts should be directed towards:

Creating a Centralized Spectral Library: Establishing a publicly accessible database containing analytical data for this compound and its analogues, including mass spectra (GC-MS, LC-HRMS), and chromatographic data. nih.govcfsre.org

Developing Certified Reference Materials (CRMs): Ensuring the availability of high-purity, certified reference materials for this compound, its key metabolites, and emerging analogues to allow for accurate quantification in forensic laboratories.

Establishing Inter-laboratory Proficiency Testing: Implementing programs to ensure that forensic laboratories can accurately detect and quantify this compound and its analogues in various biological matrices.

Curating Forensic Case Data: Compiling and sharing anonymized data from forensic cases involving this compound to better understand its prevalence, co-occurring substances, and typical concentration ranges in different specimen types. nih.govsemanticscholar.org

The development of these standardized datasets and resources is crucial for improving the analytical capabilities of forensic laboratories, ensuring the reliability of toxicological findings, and supporting ongoing academic research into the pharmacology and toxicology of this potent class of synthetic opioids. nih.govcfsre.org

Q & A

Q. What are the primary metabolic pathways of etodesnitazene in humans, and how can researchers identify stable metabolite biomarkers?

this compound undergoes phase I transformations (e.g., N-deethylation, O-dealkylation, hydroxylation) and phase II glucuronidation/sulfation. To identify biomarkers, researchers should use pooled human hepatocyte incubations followed by LC-HRMS/MS analysis with data mining tools like Compound Discoverer. Key metabolites (e.g., O-deethyl-etodesnitazene, N-deethyl-O-demethyl-metonitazene) are detectable in blood and urine, with parent compounds often dominant in postmortem samples .

Q. What analytical methods are recommended for detecting this compound and its metabolites in biological samples?

High-resolution mass spectrometry (HRMS) in positive-ionization mode is critical. Fragmentation patterns (e.g., m/z 100.1121 for N,N-diethylethanamine) and retention time alignment with reference standards (e.g., Cayman Chemical’s Item No. 29916) improve specificity. Data processing workflows (e.g., Agilent MassHunter) should include predicted exact masses and metabolic transformations .

Q. How do in vitro hepatocyte models compare to authentic postmortem samples in predicting this compound metabolism?

Hepatocyte incubations correlate well with human samples for major metabolites (e.g., O-dealkylation products). However, parent compound signals are weaker in vitro than in postmortem blood, suggesting differences in elimination kinetics. Researchers should validate in vitro findings with clinical or forensic samples to account for time-dependent metabolization .

Q. What are the structural determinants of this compound’s interaction with µ-opioid receptors?

The benzimidazole core and 4-ethoxybenzyl sidechain are critical for receptor binding. Computational modeling (e.g., GLORYx software) and in vitro assays (e.g., competitive binding studies) can assess structural analogs. Modifications to the alkoxy chain (e.g., ethyl vs. methyl groups) alter metabolic stability and receptor affinity .

Advanced Research Questions

Q. How do interspecies differences (e.g., rat vs. human) affect the interpretation of this compound metabolism studies?

Q. What methodological challenges arise when reconciling contradictory data on this compound metabolite prevalence across studies?

Variations in sample preparation (e.g., hydrolysis of urine for glucuronide detection), analytical thresholds (signal intensity cutoffs), and postmortem degradation can create inconsistencies. Researchers should standardize protocols (e.g., inclusion lists for HRMS) and use isotopically labeled internal controls to improve reproducibility .

Q. How does the alkoxy chain length influence this compound’s metabolic stability and enzyme-binding dynamics?

Longer alkoxy chains (e.g., ethyl in this compound vs. methyl in metonitazene) reduce O-dealkylation efficiency due to steric hindrance. Molecular docking simulations and kinetic assays with CYP450 isoforms (e.g., CYP3A4) can elucidate structure-metabolism relationships. Ethyl groups also increase lipophilicity, prolonging half-life in blood .

Q. What experimental strategies optimize the detection of low-abundance phase II metabolites (e.g., glucuronides) in this compound studies?

Enzymatic hydrolysis (β-glucuronidase treatment) of urine samples enhances detection. Researchers should use polarity-switching HRMS to capture sulfated/glucuronidated metabolites and employ collision-induced dissociation (CID) to confirm fragmentation patterns. Signal thresholds should be adjusted to include minor metabolites missed in automated workflows .

Q. How can researchers address the lack of purified metabolite standards for this compound in forensic toxicology?

Synthetic routes (e.g., organic synthesis of N-deethyl-etodesnitazene) or in vitro biosynthesis using hepatocyte incubations can generate reference materials. Fragment ion spectra from HRMS/MS and retention time indexing against structural analogs (e.g., isotonitazene) provide provisional identification in absence of standards .

Q. What are the implications of this compound’s variable purity in unregulated markets for toxicological research?

Contaminants or analogs in illicit samples complicate dose-response analyses. Researchers should use orthogonal methods (e.g., NMR, LC-QTOF) to confirm purity and quantify active compounds. In vitro toxicity assays (e.g., cytotoxicity in HEK293 cells) must account for batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。